molecular formula C19H15N3O4 B325917 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide

Katalognummer: B325917
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: YDSXHEWXXXYPJI-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring and a nitrobenzohydrazide moiety, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group and nitro group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones and related oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthyl and benzohydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and naphthyl ring contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(2-methoxy-1-naphthyl)methylene]benzohydrazide
  • N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
  • N’-[(2-(4-fluorobenzyl)oxy)-1-naphthyl)methylene]benzohydrazide

Uniqueness

N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide stands out due to its unique combination of a methoxy group, naphthyl ring, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C19H15N3O4

Molekulargewicht

349.3 g/mol

IUPAC-Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C19H15N3O4/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(10-7-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+

InChI-Schlüssel

YDSXHEWXXXYPJI-UDWIEESQSA-N

Isomerische SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.